6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a compound that features a piperazine ring attached to a fluorophenyl group and a dimethylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorophenyl halide reacts with the piperazine ring.
Formation of the Dimethylpyrimidinyl Moiety: The dimethylpyrimidinyl group is synthesized through condensation reactions involving appropriate pyrimidine precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, affecting the transport of nucleosides across cell membranes . This inhibition can lead to alterations in nucleotide synthesis and adenosine regulation, impacting various physiological and pharmacological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydro-1H-pyrazine-2-carboxamide
Uniqueness
6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is unique due to its specific structure, which includes a dimethylpyrimidinyl moiety. This structural feature distinguishes it from other similar compounds and contributes to its selective inhibitory activity on equilibrative nucleoside transporters .
Properties
Molecular Formula |
C17H22FN5 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H22FN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-5-3-4-6-15(14)18/h3-6,11,13H,7-10,12H2,1-2H3 |
InChI Key |
JIIWXJDUNGSTPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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